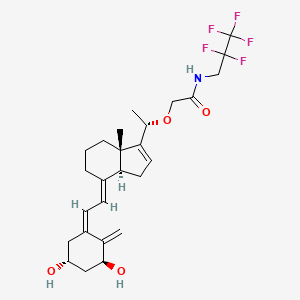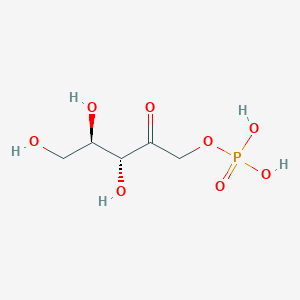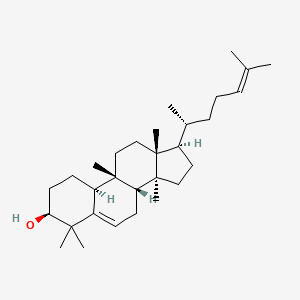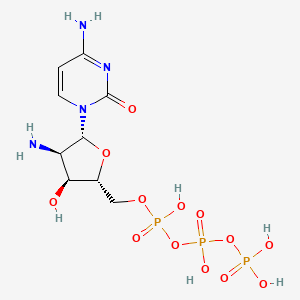
Pefcalcitol
Übersicht
Beschreibung
Pefcalcitol ist ein synthetisches Analogon von Vitamin D3, das im Vergleich zu natürlichem Vitamin D3 höhere pharmakologische Wirkungen und weniger Nebenwirkungen aufweisen soll. Es wird hauptsächlich als topische Behandlung für Plaque-Psoriasis entwickelt, da es die Keratinozytendifferenzierung fördert .
Herstellungsmethoden
This compound wird durch eine Reihe von chemischen Reaktionen synthetisiert, die von Vitamin D3 ausgehen. Die industrielle Produktion von this compound beinhaltet die Optimierung dieser Synthesewege, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Vorbereitungsmethoden
Pefcalcitol is synthesized through a series of chemical reactions starting from vitamin D3The industrial production of this compound involves optimizing these synthetic routes to ensure high yield and purity .
Analyse Chemischer Reaktionen
Pefcalcitol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden, die unterschiedliche pharmakologische Eigenschaften aufweisen können.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in this compound verändern und so möglicherweise seine biologische Aktivität verändern.
Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das this compound-Molekül einführen und so seine therapeutischen Wirkungen verbessern
Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind in der Regel Derivate von this compound mit modifizierten pharmakologischen Eigenschaften .
Wissenschaftliche Forschungsanwendungen
Pefcalcitol hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: this compound wird als Modellverbindung verwendet, um die Auswirkungen struktureller Modifikationen auf die pharmakologischen Eigenschaften von Vitamin D3-Analoga zu untersuchen.
Biologie: Forscher verwenden this compound, um die Mechanismen der Keratinozytendifferenzierung und die Rolle von Vitamin D3-Analoga für die Gesundheit der Haut zu untersuchen.
Medizin: this compound wird als topische Behandlung für Plaque-Psoriasis entwickelt, wobei klinische Studien vielversprechende Ergebnisse bei der Reduzierung der Symptome dieser Erkrankung zeigen.
Industrie: This compound wird in der pharmazeutischen Industrie verwendet, um neue Behandlungen für Hauterkrankungen und andere Erkrankungen im Zusammenhang mit Vitamin D3-Mangel zu entwickeln
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es an den Vitamin D-Rezeptor bindet, einen Kernrezeptor, der die Expression von Genen reguliert, die an der Zelldifferenzierung und -proliferation beteiligt sind. Durch die Aktivierung dieses Rezeptors fördert this compound die Differenzierung von Keratinozyten, was dazu beiträgt, die Symptome der Plaque-Psoriasis zu reduzieren. Zu den molekularen Zielstrukturen und Signalwegen, die an diesem Prozess beteiligt sind, gehören die Regulation der Calciumhomöostase und die Modulation der Immunantwort .
Wirkmechanismus
Pefcalcitol exerts its effects by binding to the vitamin D receptor, a nuclear receptor that regulates the expression of genes involved in cell differentiation and proliferation. By activating this receptor, this compound promotes the differentiation of keratinocytes, which helps to reduce the symptoms of plaque psoriasis. The molecular targets and pathways involved in this process include the regulation of calcium homeostasis and the modulation of immune responses .
Vergleich Mit ähnlichen Verbindungen
Pefcalcitol ist unter den Vitamin D3-Analoga einzigartig aufgrund seiner höheren pharmakologischen Wirkungen und geringeren Nebenwirkungen. Zu ähnlichen Verbindungen gehören:
Roflumilast: Ein Phosphodiesterase-4-Inhibitor zur Behandlung der chronisch obstruktiven Lungenerkrankung.
Crisaborole: Eine topische Behandlung für atopische Dermatitis.
Apremilast: Zur Behandlung von Psoriasis-Arthritis.
Ibudilast: Wird zur Behandlung der Krabbe-Krankheit eingesetzt
This compound zeichnet sich durch seine spezifische Gestaltung für die topische Anwendung zur Behandlung von Plaque-Psoriasis aus und bietet einen gezielten Ansatz mit weniger systemischen Nebenwirkungen .
Eigenschaften
IUPAC Name |
2-[(1S)-1-[(3aS,4E,7aS)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-3a,5,6,7-tetrahydro-3H-inden-1-yl]ethoxy]-N-(2,2,3,3,3-pentafluoropropyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34F5NO4/c1-15-18(11-19(33)12-22(15)34)7-6-17-5-4-10-24(3)20(8-9-21(17)24)16(2)36-13-23(35)32-14-25(27,28)26(29,30)31/h6-8,16,19,21-22,33-34H,1,4-5,9-14H2,2-3H3,(H,32,35)/b17-6+,18-7-/t16-,19+,21-,22-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCSMAZYWOQCBW-NVJMFHFGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)OCC(=O)NCC(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)OCC(=O)NCC(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34F5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701098518 | |
| Record name | 2-[(1S)-1-[(3aS,7aS)-7-[(7E)-2-[(2Z,3S,5R)-3,5-Dihydroxy-2-methylenecyclohexylidene]ethylidene]-3a,4,5,6,7,7a-hexahydro-3a-methyl-1H-inden-3-yl]ethoxy]-N-(2,2,3,3,3-pentafluoropropyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701098518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
381212-03-9 | |
| Record name | 2-[(1S)-1-[(3aS,7aS)-7-[(7E)-2-[(2Z,3S,5R)-3,5-Dihydroxy-2-methylenecyclohexylidene]ethylidene]-3a,4,5,6,7,7a-hexahydro-3a-methyl-1H-inden-3-yl]ethoxy]-N-(2,2,3,3,3-pentafluoropropyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=381212-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pefcalcitol [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0381212039 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pefcalcitol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11786 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-[(1S)-1-[(3aS,7aS)-7-[(7E)-2-[(2Z,3S,5R)-3,5-Dihydroxy-2-methylenecyclohexylidene]ethylidene]-3a,4,5,6,7,7a-hexahydro-3a-methyl-1H-inden-3-yl]ethoxy]-N-(2,2,3,3,3-pentafluoropropyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701098518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PEFCALCITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KT5224XSHW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4-Dihydro-2H-naphtho[1,2-b]pyran](/img/structure/B1255171.png)



![17-[4-(3,3-Dimethyloxiran-2-yl)-4-hydroxybutan-2-yl]-11-hydroxy-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1255178.png)
![(5R,9S,10R,13S,14S,17S)-17-[(2R,3R,5R)-5-(3,3-dimethyloxiran-2-yl)-2-hydroxyoxolan-3-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1255179.png)

![5-[(4-Chlorophenoxy)methyl]-3-(4-chlorophenyl)-3-(imidazol-1-ylmethyl)-2-methyl-1,2-oxazolidine](/img/structure/B1255185.png)



![[14-Acetyloxy-8-ethoxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1255191.png)


